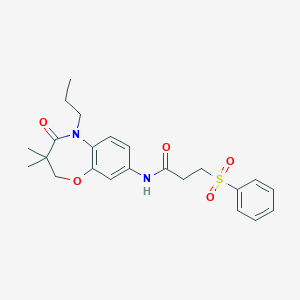

![molecular formula C18H21N5O2 B2941798 N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955781-32-5](/img/structure/B2941798.png)

N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

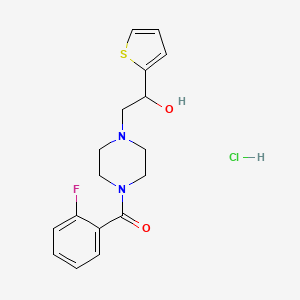

Molecular Structure Analysis

The molecular structure of your compound would likely feature a pyrazolo[3,4-b]pyridine core, with various substituents attached at different positions .Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are well-documented .科学的研究の応用

Coordination Complexes and Antioxidant Activity

Research has led to the synthesis and characterization of pyrazole-acetamide derivatives, which have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as evidenced by in vitro tests such as DPPH, ABTS, and FRAP assays. This highlights the potential application of such compounds in the development of antioxidant agents (Chkirate et al., 2019).

Synthesis for Pharmacological Evaluation

The compound has been synthesized for pharmacological evaluation, showcasing its potential as a precursor for further drug development. Such activities are crucial for the discovery of new therapeutic agents, illustrating the compound's significance in medicinal chemistry (Ito & Oda, 1966).

Heterocyclic Compound Synthesis

It serves as a precursor in the facile synthesis of various heterocyclic compounds, including pyridine, pyridazine, and phthalazine derivatives. This synthetic versatility underlines its utility in creating a broad range of biologically active molecules for potential pharmaceutical applications (Rady & Barsy, 2006).

Insecticidal Applications

Utilized as a precursor, the compound has led to the synthesis of various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates its application in developing new agricultural chemicals to protect crops from pests (Fadda et al., 2017).

Metabolic Activation and Drug Design

Studies on the metabolic activation of related pyrazinone-containing thrombin inhibitors have provided valuable insights into the design of safer anticoagulation agents. This research is crucial for understanding the metabolism of potential therapeutic compounds and designing drugs with reduced risks of generating chemically reactive intermediates (Singh et al., 2003).

Antimicrobial and Anticancer Potential

Several derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the compound's potential as a scaffold for developing new antimicrobial agents. This further emphasizes its role in the ongoing search for effective treatments against resistant bacterial strains (Le et al., 2018).

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .

Mode of Action

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit cdk2 . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of related compounds have shown suitable pharmacokinetic properties .

Result of Action

Related compounds have been shown to exert significant cytotoxic activities against various cell lines . They have also been shown to induce alterations in cell cycle progression and apoptosis .

将来の方向性

特性

IUPAC Name |

N,N-diethyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)12-22-18(25)17-15(13(3)20-22)11-19-23(17)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCDNAAOUJVEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)

![N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)

![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2941735.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2941737.png)